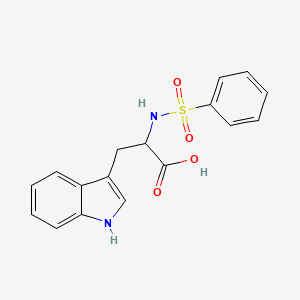

(Phenylsulfonyl)-l-tryptophan

Description

Properties

IUPAC Name |

2-(benzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c20-17(21)16(19-24(22,23)13-6-2-1-3-7-13)10-12-11-18-15-9-5-4-8-14(12)15/h1-9,11,16,18-19H,10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHNPPHUNSPFKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents such as halogens, nitric acid, and sulfuric acid.

Major Products Formed

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid has several scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Biology: It is used in research to study the biological activities of indole and sulfonamide derivatives.

Pharmacology: The compound is investigated for its potential therapeutic effects and mechanisms of action.

Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors and enzymes, while the sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This dual functionality allows the compound to exert multiple biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: L-Tryptophan and L-Phenylalanine

L-Tryptophan serves as the parent compound. Its indole side chain enables π-π stacking and hydrophobic interactions, critical for protein folding and ligand-receptor binding . In contrast, (phenylsulfonyl)-L-tryptophan replaces the indole hydrogen with a sulfonyl group, reducing electron density and increasing hydrophobicity (Table 1).

L-Phenylalanine, another aromatic amino acid, shares a benzene ring but lacks the indole nitrogen. Comparative adsorption studies on graphite show L-tryptophan achieves higher loading (0.32 mg/g) than L-phenylalanine (0.18 mg/g) due to its larger aromatic system . This suggests this compound may exhibit intermediate adsorption behavior, balancing the indole’s surface affinity with the sulfonyl group’s steric effects.

Table 1: Key Structural and Physical Properties

Pharmacological and Biochemical Behavior

L-Tryptophan is a serotonin precursor, but its sulfonated derivative may disrupt this pathway. For instance, meperidine and pentazocine (opioids) interact dangerously with L-tryptophan by amplifying serotonin levels . The sulfonyl group in this compound could sterically hinder enzymatic processing, reducing serotonin synthesis but increasing metabolic stability.

Radical stability studies using electron spin resonance (ESR) reveal that L-tryptophan radical cations form stabilized species via hyperfine coupling with β-methylene hydrogens . Sulfonation may alter radical lifetimes or coupling constants, impacting redox behavior in biological systems.

Biological Activity

(Phenylsulfonyl)-L-tryptophan is a derivative of the essential amino acid L-tryptophan, known for its role in serotonin biosynthesis and various biological activities. This article explores the compound's biological activity, including its effects on neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Overview of L-Tryptophan and Its Derivatives

L-Tryptophan serves as a precursor for serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter involved in mood regulation, sleep, and appetite control. The conversion of L-tryptophan to serotonin is catalyzed by the enzyme tryptophan hydroxylase (TPH), which exists in two isoforms: TPH1 and TPH2. The availability of L-tryptophan significantly influences serotonin synthesis, which can be affected by dietary intake, stress, and inflammation .

The phenylsulfonyl group in this compound may enhance its bioavailability and alter its interaction with biological targets compared to standard L-tryptophan. This modification could influence the compound's ability to cross the blood-brain barrier and affect serotonergic activity.

Effects on Serotonin Levels

Research indicates that derivatives of L-tryptophan can modulate serotonin levels. For instance, dietary supplementation with L-tryptophan has been shown to increase brain serotonin concentrations, which may help alleviate mood disorders and reduce aggression in animal models . The specific impact of this compound on serotonin levels remains to be thoroughly investigated.

Neuropsychiatric Disorders

Given its relationship with serotonin synthesis, this compound could have potential applications in treating neuropsychiatric disorders such as depression and anxiety. By enhancing serotonin availability, it may help improve mood and emotional regulation.

Autoimmune Diseases

Recent studies have highlighted the role of Th17 cells in autoimmune diseases. Compounds similar to this compound have been explored for their ability to modulate immune responses. For example, derivatives designed to target retinoic acid receptor-related orphan receptor γt (RORγt) have shown promise in treating conditions like psoriasis and rheumatoid arthritis . Although this compound itself has not been directly studied in this context, its structural similarities suggest potential utility.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies exploring the biological activity of tryptophan derivatives:

Q & A

Advanced Research Question

- Isotopic labeling : Use deuterated (²H) or ¹⁵N-labeled L-tryptophan precursors to trace metabolic pathways via LC-MS .

- Model systems : Employ human retinal pigment epithelium cells (HRPECs) to study proliferation effects .

- Pathway analysis : Integrate transcriptomic data (e.g., TCGA) to identify dysregulated pathways like amino acid metabolism in disease models .

How should contradictions between predicted and experimental data in this compound studies be resolved?

Advanced Research Question

- Statistical modeling : Use Plackett-Burman design or response surface methodology (RSM) to optimize variables (e.g., L-tryptophan concentration, pH). For example, ANOVA with p < 0.05 identifies significant factors like root extract interactions .

- Model validation : Compare R² values (e.g., R² = 0.93 in CCD/RSM models) and adjust for RMSE to refine predictions .

What methodologies elucidate the antioxidant mechanisms of this compound derivatives?

Advanced Research Question

- Experimental assays : DPPH/ABTS radical scavenging to measure IC₅₀ values .

- Computational modeling : Density Functional Theory (DFT) to calculate bond dissociation energies (BDE) and HOMO-LUMO gaps, predicting radical quenching efficiency .

- Cross-validation : Correlate in vitro results with in vivo oxidative stress markers (e.g., SOD activity in hepatopancreas models) .

How can this compound be validated as a biomarker in disease diagnostics?

Advanced Research Question

- Metabolomic profiling : Use ROC curves to assess sensitivity/specificity (e.g., 95.7% sensitivity in NSCLC models) .

- Multi-omics integration : Pair LC-MS metabolomics with TCGA transcriptomic data to confirm pathway disruptions (e.g., glycolysis, phospholipid metabolism) .

- Ethical frameworks : Ensure IRB approval for human studies, with protocols for participant selection and informed consent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.